Apparent pKa Differential: BP Lipid 229 (5.8) vs. SM-102 (6.68), ALC-0315 (6.09), MC3 (6.44), and HTO12 (6.432)
The apparent pKa of Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate (BP Lipid 229), measured as 5.8, is 0.88 units lower than that of the clinically validated asymmetric SM-102 (pKa 6.68) and 0.29 units below ALC-0315 (pKa 6.09) [1]. This places BP Lipid 229 below the empirically defined optimal pKa window of 6–7, within which ionizable lipids achieve maximal endosomal protonation and membrane disruption [2]. By comparison, DLin-MC3-DMA exhibits a pKa of 6.44 and HTO12 a pKa of 6.432, both within the optimal range [3][4]. The pKa of 5.8 predicts reduced surface charge acquisition at early endosomal pH (~6.0–6.5), directly impacting the kinetics of endosomal escape.
| Evidence Dimension | Apparent pKa of ionizable lipid (TNS fluorescence assay or calculated pKaA for LNPs) |
|---|---|
| Target Compound Data | pKa = 5.8 (BP Lipid 229 / SM-102A in LNP formulation) |
| Comparator Or Baseline | SM-102 pKa = 6.68; ALC-0315 pKa = 6.09; MC3 pKa = 6.44; HTO12 pKa = 6.432 |
| Quantified Difference | ΔpKa = –0.88 vs. SM-102; –0.29 vs. ALC-0315; –0.64 vs. MC3; –0.632 vs. HTO12 |
| Conditions | Apparent pKa values reported from TNS fluorescence probe assay on formulated LNPs (ionizable lipid/DSPC/cholesterol/PEG-lipid) or from computational pKaA calculations referenced to experimental LNP measurements |
Why This Matters
The 0.88-unit pKa depression relative to SM-102 translates into measurably lower protonation at endosomal pH, making this lipid a defined low-pKa probe for investigating the relationship between ionization threshold and endosomal escape efficiency, and enabling researchers to decouple pH-dependent membrane disruption from other delivery variables.
- [1] Szabo-Scandic. BP Lipid 229, CAS 2089251-55-6. Product Information: pKa = 5.8. Available at: https://www.szabo-scandic.com View Source
- [2] Patel S, Ashwanikumar N, Robinson E, et al. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. Nat Commun. 2020;11:983. doi:10.1038/s41467-020-14527-2 (optimal pKa range 6–7 for LNP efficacy) View Source
- [3] Akinc A, Maier MA, Manoharan M, et al. The Onpattro story and the clinical translation of nanomedicines containing nucleic acid-based drugs. Nat Nanotechnol. 2019;14:1084-1087. doi:10.1038/s41565-019-0591-y (MC3 pKa ~6.44) View Source
- [4] Chen Q, et al. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing. Natl Sci Rev. 2024;11(7):nwae135. doi:10.1093/nsr/nwae135 (HTO12 pKa = 6.432) View Source
